2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

Optical Rotation Chiral Purity Quality Control

2-Propynyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS 34272-02-1), also referred to as propargyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, is a fully acetylated glucopyranoside derivative bearing a terminal alkyne (propynyl) aglycone at the anomeric position. Formally serving as a protected, β-configured glycosyl donor with a clickable handle, the compound provides a versatile entry point for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne radical coupling, underpinning its recurrent use as a key intermediate in neoglycoconjugate, glycodendrimer, and glycopolymer synthesis.

Molecular Formula C17H22O10
Molecular Weight 386.3 g/mol
CAS No. 34272-02-1
Cat. No. B1365600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
CAS34272-02-1
Molecular FormulaC17H22O10
Molecular Weight386.3 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3/t13-,14-,15+,16-,17-/m1/s1
InChIKeyHKGFUJKLPCRVFW-NQNKBUKLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propynyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS 34272-02-1): A Benchmark Alkyne-Functionalized Glycosyl Donor for Click Chemistry and Bioconjugation Procurement


2-Propynyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS 34272-02-1), also referred to as propargyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, is a fully acetylated glucopyranoside derivative bearing a terminal alkyne (propynyl) aglycone at the anomeric position . Formally serving as a protected, β-configured glycosyl donor with a clickable handle, the compound provides a versatile entry point for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne radical coupling, underpinning its recurrent use as a key intermediate in neoglycoconjugate, glycodendrimer, and glycopolymer synthesis [1].

Why Evaluating Only the CAS Number for 2-Propynyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside Can Lead to Suboptimal Procurement


Procurement decisions that treat all acetylated glycosyl donors or alkyne-functionalized carbohydrate building blocks as interchangeable risk selecting a compound with markedly inferior physicochemical properties and constrained synthetic utility. The closest structural analog, allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS 10343-15-4), lacks the terminal alkyne required for CuAAC and thiol-yne double functionalization, and exhibits a melting point nearly 30 °C lower, indicating divergent solid-state stability and purity profiles . Similarly, the non-acetylated propargyl β-D-glucopyranoside (CAS 34272-03-2) forfeits the acetyl protecting groups essential for orthogonal deprotection strategies during multi-step oligosaccharide assembly. Even within the acetylated alkyne class, the specific optical rotation and crystalline handling characteristics of the β-propargyl derivative provide unequivocal batch identity verification metrics that no other analog replicates .

2-Propynyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside: Head-to-Head Quantitative Differentiation Evidence for Procurement Specifications


Anomeric Optical Rotation as a Batch Identity Fingerprint: Propargyl vs. Allyl Analog

The specific optical rotation of 2-Propynyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is [α]20/D −45±3° (c = 1, CHCl₃), substantially more levorotatory than its allyl counterpart, allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, which exhibits [α]20/D −23° (c = 1, CHCl₃) . The 22° difference provides a uniquely discriminatory batch identity metric unattainable by the allyl analog.

Optical Rotation Chiral Purity Quality Control

Melting Point as a Crystallinity and Purity Indicator: Propargyl vs. Allyl Analog

The melting point of 2-Propynyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is 114–117 °C (lit.), while the allyl analog melts at only 87–90 °C (lit.) . This 27 °C higher melting point for the propargyl derivative reflects stronger intermolecular interactions in the crystalline lattice, facilitating differential scanning calorimetry (DSC) purity analysis and providing greater resistance to thermal softening during storage and handling.

Melting Point Crystallinity Solid-State Purity

Synthesis Yield via BF₃·Et₂O-Catalyzed Glycosidation: Propargyl vs. Class Benchmark

Under a standard BF₃·Et₂O-catalyzed glycosidation protocol (dry DCM, 0 °C, 2.5 h) starting from β-D-glucopyranose pentaacetate and propargyl alcohol, the propargyl derivative was obtained in 86% isolated yield [1]. This yield exceeds the broadly reported 70–80% range for analogous Lewis acid-catalyzed glycosidations of β-D-glucose pentaacetate with non-propargylic alcohols, indicating that the electron-withdrawing alkyne aglycone promotes an unexpectedly efficient transformation [2].

Synthesis Yield Glycosidation Process Efficiency

Dual Click Chemistry Functionality: CuAAC and Thiol-Yne Coupling vs. Allyl-Only Thiol-Ene

The terminal alkyne of 2-Propynyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside enables both CuAAC (copper-catalyzed azide-alkyne cycloaddition) and radical thiol-yne coupling, which can install two thiol equivalents across the triple bond to generate branched neoglycoconjugates [1]. In contrast, allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside participates only in thiol-ene coupling, yielding exclusively mono-addition products [2]. Propargyl compounds are documented to offer 'an excellent combination of azide reactivity, ease of installation, and cost' relative to other alkyne classes in CuAAC applications [3].

CuAAC Thiol-Yne Bioconjugation Scope

Procurement Cost per Gram: Propargyl vs. Allyl Tetra-O-acetyl-β-D-glucopyranoside

From a leading commercial supplier (Biosynth), 2-Propynyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is priced at $230.60 for 2 g (~$115.30/g), while the allyl analog (CAS 10343-15-4) is priced at $354.00 for 1 g ($354.00/g) from Sigma-Aldrich . This represents a 67% lower cost per gram for the propargyl derivative, even without considering the larger catalog sizes available for the propargyl compound (up to 50 g) that drive further discounting.

Procurement Cost Price-per-Gram Budget Optimization

Synthetic Versatility: Quantitative Hydrogenation to the Allyl Analog

The propargyl aglycone can be chemoselectively hydrogenated to the allyl derivative using Lindlar catalyst, affording the corresponding allyl β-D-glucopyranoside in quantitative yield [1]. No reverse transformation is possible with the allyl compound. This provides a unique dual-use procurement strategy: a single purchase of the propargyl derivative supplies both propargyl and, if needed, allyl functionality without purchasing the allyl analog separately.

Hydrogenation Orthogonal Deprotection Synthetic Interconvertibility

Optimal Scientific and Industrial Deployment Scenarios for 2-Propynyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside Based on Quantitative Evidence


Multi-Gram Synthesis of Triazole-Linked Glycoconjugates via CuAAC

Laboratories requiring reliable, high-yielding CuAAC conjugation of a protected glucose building block to azide-functionalized peptides, drugs, or surfaces should prioritize 2-Propynyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. The documented 86% glycosidation yield [1] and cost of ~$115/g make it the most economical acetylated alkyne-glucose intermediate for reactions at the 5–50 g scale. Batch identity is rapidly confirmed by mp 114–117 °C and [α]20/D −45±3° .

Construction of High-Valency Glycodendrimers Requiring Double Functionalization

Projects aiming to maximize surface glycosylation density per generation—e.g., multivalent ligand displays for lectin inhibition—benefit from the dual CuAAC / thiol-yne click chemistry capability of the propargyl derivative [1]. Each terminal alkyne can incorporate two thiol-appended carbohydrate units via radical thiol-yne coupling, doubling surface valency compared to thiol-ene chemistry on allyl analogs, an option impossible with the allyl building block alone [2].

Orthogonal Deprotection Strategies in Oligosaccharide Assembly

When synthetic routes demand the anomeric aglycone to be switchable—first the alkyne for click conjugation, later the allyl for oxidative cleavage or cross-metathesis—procuring the propargyl derivative is the only single-inventory solution. Quantitative Lindlar hydrogenation of the propargyl to the allyl derivative in situ [3] eliminates the need to purchase, store, and qualify a separate allyl analog, streamlining the workflow and reducing procurement overhead.

Quality-Controlled GMP and GLP Intermediate Manufacturing

For GMP intermediate production, the highly crystalline nature (mp 114–117 °C) of the propargyl derivative facilitates recrystallization-based purification and DSC-based purity analysis. The 27 °C higher melting point compared to the allyl analog provides a wider thermal processing window and superior solid-state stability during storage, attributes highly valued in regulated environments where consistent batch-to-batch purity is mandatory.

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